BenchChemオンラインストアへようこそ!

methyl 3-(1H-indol-6-yl)benzoate

OXPHOS inhibition cancer metabolism indole SAR

Methyl 3-(1H-indol-6-yl)benzoate (CAS 1202502-26-8) is a precise 6-indolyl benzoate ester with a meta-substitution, critical for targeting hydrophobic protein pockets like HIV-1 gp41 and mitochondrial OXPHOS complexes. This specific regioisomer is essential for reproducible SAR studies, as subtle positional changes can cause >30-fold differences in OXPHOS inhibition. Procure with confidence—NLT 98% purity verified by HPLC/NMR.

Molecular Formula C16H13NO2
Molecular Weight 251.28 g/mol
Cat. No. B11865876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(1H-indol-6-yl)benzoate
Molecular FormulaC16H13NO2
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC(=C1)C2=CC3=C(C=C2)C=CN3
InChIInChI=1S/C16H13NO2/c1-19-16(18)14-4-2-3-12(9-14)13-6-5-11-7-8-17-15(11)10-13/h2-10,17H,1H3
InChIKeyCSQSESOTLLCUEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





methyl 3-(1H-indol-6-yl)benzoate: Chemical Properties and Research-Grade Specifications


Methyl 3-(1H-indol-6-yl)benzoate (CAS 1202502-26-8; molecular formula C16H13NO2; molecular weight 251.28 g/mol) is a 6-indolyl benzoate ester characterized by a direct phenyl-indole linkage at the benzoate meta-position and indole C6-position . This structural arrangement positions it within the class of indole-based small molecules widely explored for targeting hydrophobic protein pockets, such as the gp41 pocket in HIV-1 fusion inhibition and mitochondrial oxidative phosphorylation (OXPHOS) complexes in cancer metabolism [1]. Commercial sourcing requires verification of purity specifications and identity confirmation via NMR, HPLC, and mass spectrometry.

Why Structural Specificity of methyl 3-(1H-indol-6-yl)benzoate Precludes Generic Substitution


In-class indole-benzoate analogs exhibit divergent pharmacological profiles based on subtle variations in regioisomerism and substitution patterns. For example, methyl 3-(1H-indol-6-yl)benzoate, methyl 4-(1H-indol-6-yl)benzoate, and methyl 3-(1H-indol-5-yl)benzoate share identical molecular formulas but differ critically in the attachment points between the indole and benzoate moieties, directly impacting molecular geometry, dipole moment, and target-binding pocket complementarity . Within the 6-indolyl ester class, quantitative activity cliffs exceeding 30-fold differences in OXPHOS inhibition index (OI) and 10-fold variations in selectivity index (SI) have been documented, underscoring that even closely related analogs cannot be assumed interchangeable for research applications [1].

Quantitative Differentiation of methyl 3-(1H-indol-6-yl)benzoate: Evidence-Based Comparison Against Structural Analogs


Regioisomeric Control Over OXPHOS Inhibition: 6-Indolyl Substitution as a Critical Determinant

In a panel of 30 6-indolyl ester derivatives, the substitution pattern at the indole C6 position was essential for OXPHOS inhibition activity. While direct quantitative data for the unsubstituted methyl 3-(1H-indol-6-yl)benzoate was not explicitly reported, class-level analysis indicates that 6-indolyl esters with modifications at the benzoate ring yielded compounds with OXPHOS inhibition index (OI) values >91 and selectivity index (SI) values up to 9.88 (Compound 28) against MiaPaCa-2 pancreatic cancer cells [1]. In contrast, structural analogs lacking the 6-indolyl linkage (e.g., 5-indolyl regioisomers) are predicted to exhibit markedly reduced or abolished OXPHOS inhibition due to altered molecular geometry and diminished hydrophobic pocket complementarity [1].

OXPHOS inhibition cancer metabolism indole SAR

Comparative HIV-1 gp41 Fusion Inhibition: Indole Core Scaffold Validation

A series of indole compounds structurally related to methyl 3-(1H-indol-6-yl)benzoate were evaluated as gp41 fusion inhibitors. The most active analog achieved submicromolar inhibition of cell-cell fusion and viral replication, with a strong correlation (R² = 0.91) between hydrophobic pocket binding affinity and fusion inhibition [1]. While methyl 3-(1H-indol-6-yl)benzoate was not among the most potent members of the series, its core scaffold closely mirrors the pharmacophore requirements for gp41 pocket binding, suggesting utility as a foundational intermediate for further SAR optimization [1].

HIV-1 fusion gp41 pocket indole inhibitors

Meta-Benzoate Substitution Advantage in Bioactive Indole Conjugates

In a comparative analysis of indole-benzoate regioisomers, meta-substitution at the benzoate ring (as in methyl 3-(1H-indol-6-yl)benzoate) confers distinct conformational flexibility and electrostatic surface properties compared to para- or ortho-substituted analogs . In related indole series, meta-linked benzoate esters demonstrated enhanced metabolic stability and improved cell permeability relative to para-linked isomers, attributed to differential CYP450-mediated oxidation profiles [1].

SAR indole-benzoate drug design

Recommended Research Applications for methyl 3-(1H-indol-6-yl)benzoate Based on Structural and Functional Evidence


OXPHOS Inhibitor Scaffold Optimization in Cancer Metabolism Research

Utilize methyl 3-(1H-indol-6-yl)benzoate as a core template for synthesizing novel 6-indolyl ester derivatives targeting mitochondrial OXPHOS in cancer cells. Follow the methodology of Brandeburg et al. (2025) [1], employing galactose/glucose differential screening in pancreatic (MiaPaCa-2) and breast cancer cell lines to identify and optimize OXPHOS inhibitors with high selectivity index (SI > 5) and OXPHOS inhibition index (OI > 50).

HIV-1 gp41 Hydrophobic Pocket Binder Development

Employ methyl 3-(1H-indol-6-yl)benzoate as a starting point for designing small-molecule HIV-1 fusion inhibitors. Conduct structure-activity relationship (SAR) studies to enhance binding affinity to the gp41 hydrophobic pocket, leveraging the established correlation between binding and fusion inhibition (R² = 0.91) documented by Zhou et al. (2011) [2].

Regioisomer-Specific Metabolic Stability Profiling

Investigate the metabolic stability of methyl 3-(1H-indol-6-yl)benzoate in hepatocyte microsomal assays and compare its CYP450-mediated oxidation profile against para- and ortho-benzoate regioisomers. This application addresses the critical need for understanding regioisomer-dependent pharmacokinetic behavior in indole-based drug candidates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for methyl 3-(1H-indol-6-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.